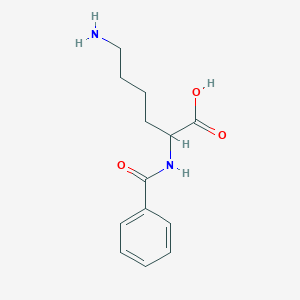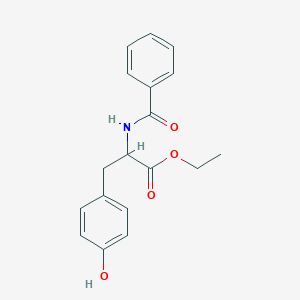
BZ-Ala-ome
Overview
Description
It is a derivative of benzoyl and alanine, and it is known for its bioactivity and potency.
Mechanism of Action
Target of Action
Benzoyl-L-Alanine Methyl Ester, also known as BZ-Ala-ome, primarily targets Factor Xa . Factor Xa is a serine endopeptidase that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
It is known to be involved in the belousov–zhabotinsky (bz) oscillating chemical reaction . This reaction involves the oxidation of an organic compound by the bromate ion in the presence of a metal ion catalyst such as cerium (IV), manganese (II), or ferroin .
Biochemical Pathways
The this compound is part of the Belousov–Zhabotinsky (BZ) reaction, which is a complex biochemical pathway that results in oscillations in the potential of a platinum electrode . The BZ reaction is used extensively as a model chemical system in the studies of self-organization phenomena .
Pharmacokinetics
Some basic properties such as its melting point (61-63 °c) and molecular weight (20723) are known .
Result of Action
The result of the this compound action in the BZ reaction is the generation of complex oscillations . These oscillations have been observed under certain conditions and are similar to those observed in various types of neurons due to changing membrane potential .
Action Environment
The action of this compound in the BZ reaction can be influenced by several environmental factors. For instance, the type of oscillations obtained in the BZ reaction is determined by the initial concentrations of sodium bromate and this compound . Other relevant factors include the concentrations of sodium bromide, manganese sulfate, sulfuric acid or sodium hydroxide, temperature, and stirring rate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BZ-Ala-ome typically involves the esterification of benzoyl-L-alanine. One common method is the reaction of benzoyl-L-alanine with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar esterification techniques. The process involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
BZ-Ala-ome undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzoyl-L-alanine.
Reduction: The compound can be reduced to its corresponding alcohol derivative.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoyl-L-alanine.
Reduction: Benzoyl-L-alanine alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
BZ-Ala-ome has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: this compound is utilized in
Properties
IUPAC Name |
methyl (2S)-2-benzamidopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(11(14)15-2)12-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDFLIILGVFYCF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7244-67-9 | |
| Record name | L-Alanine, N-benzoyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7244-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-benzoyl-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of BZ-Ala-OMe in peptide synthesis and why is it considered a good acyl component in this context?
A1: this compound, or N-benzoyl-L-alanine methyl ester, serves as an acyl donor in peptide synthesis reactions catalyzed by enzymes like the proteinase from Thermus Rt41a []. It's considered a good acyl component due to its reactivity with various nucleophiles, including amino acid amides and p-nitroanilides (pNA) []. This reactivity stems from the electrophilicity of the carbonyl carbon in the ester group, making it susceptible to nucleophilic attack by the amine group of the nucleophile, ultimately forming a new peptide bond.
Q2: How do reaction conditions, specifically solvent and temperature, affect the yield of dipeptides when using this compound?
A2: Research has shown that both solvent and temperature significantly impact the yield of dipeptides when this compound is used as an acyl donor []. For instance, increasing the concentration of dimethylformamide (DMF) from 10% to 90% (v/v) led to a substantial increase in the yield of Bz-Ala-Tyr-NH2 []. Similarly, optimizing the temperature from 70°C to 40°C contributed to increased dipeptide yield []. These findings highlight the importance of carefully optimizing reaction conditions to maximize peptide synthesis efficiency.
Q3: Beyond this compound, were other acyl donors investigated, and if so, did they exhibit comparable reactivity in the peptide synthesis reactions?
A3: Yes, while this compound proved to be an effective acyl donor, the researchers also investigated Ac-Phe-OEt (N-acetyl-L-phenylalanine ethyl ester) []. Interestingly, both compounds exhibited similar reactivity profiles, suggesting that the enzyme displays a degree of flexibility towards the specific acyl donor used []. This finding hints at the potential versatility of this enzymatic approach for peptide synthesis using diverse starting materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















